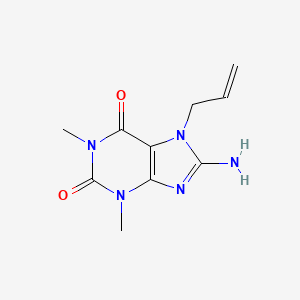

7-Allyl-8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“7-Allyl-8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” is a chemical compound with the molecular formula C10H13N5O2 . It has a molecular weight of 235.25 . The compound is solid at room temperature .

Molecular Structure Analysis

The molecular structure of “7-Allyl-8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” consists of a purine core, which is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .Physical And Chemical Properties Analysis

“7-Allyl-8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” is a solid at room temperature . It has a molecular weight of 235.25 . The InChI code for this compound is 1S/C10H13N5O2/c1-4-5-15-6-7(12-9(15)11)13(2)10(17)14(3)8(6)16/h4H,1,5H2,2-3H3,(H2,11,12) .Scientific Research Applications

Antimicrobial Agent

This compound has potential applications as an antimicrobial agent. Its structure suggests that it could be effective in inhibiting the growth of bacteria and other microorganisms. The presence of the allyl group may enhance its interaction with microbial enzymes, disrupting their function and leading to the death of the pathogen .

Antioxidant Research

The purine moiety in the compound’s structure is similar to that of caffeine and other natural antioxidants. Research could explore its efficacy in scavenging free radicals, thereby protecting cells from oxidative stress .

Neuroprotective Studies

Given its structural similarity to caffeine, which has known neuroprotective effects, this compound could be studied for its ability to protect neuronal cells against injury or degeneration .

Cancer Research

The compound’s ability to interact with various cellular enzymes might make it a candidate for cancer research, particularly in the study of cell proliferation and apoptosis .

Enzyme Inhibition

The compound could serve as a lead structure for the development of new enzyme inhibitors. Its purine core is a common motif in many pharmaceuticals that target enzymes critical to disease processes .

Molecular Modeling

Due to its unique structure, this compound can be used in molecular modeling studies to understand the interaction between small molecules and biological targets, which is essential in drug design .

Future Directions

While specific future directions for “7-Allyl-8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” are not available in the current data, purine derivatives are a focus of ongoing research due to their wide range of biological activities . They have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals .

properties

IUPAC Name |

8-amino-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O2/c1-4-5-15-6-7(12-9(15)11)13(2)10(17)14(3)8(6)16/h4H,1,5H2,2-3H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKXOTWWYHNILL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354982 |

Source

|

| Record name | BAS 02080951 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Allyl-8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

CAS RN |

135574-30-0 |

Source

|

| Record name | BAS 02080951 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1332484.png)

![(4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine](/img/structure/B1332520.png)